6-(Benzyl(methyl)amino)-2-methylnicotinic acid
CAS No.:
Cat. No.: VC15854625
Molecular Formula: C15H16N2O2
Molecular Weight: 256.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H16N2O2 |
|---|---|
| Molecular Weight | 256.30 g/mol |
| IUPAC Name | 6-[benzyl(methyl)amino]-2-methylpyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C15H16N2O2/c1-11-13(15(18)19)8-9-14(16-11)17(2)10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,18,19) |
| Standard InChI Key | LCRBXLRBWVMMRF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=N1)N(C)CC2=CC=CC=C2)C(=O)O |
Introduction
Chemical Identification and Structural Properties
Molecular Characteristics
The IUPAC name of this compound is 6-[benzyl(methyl)amino]-2-methylpyridine-3-carboxylic acid, reflecting its pyridine core substituted at the 2- and 6-positions with methyl and benzyl(methyl)amino groups, respectively . Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 1355174-85-4 |
| Molecular Formula | |
| Molecular Weight | 256.30 g/mol |
| SMILES Notation | CC1=C(C=CC(=N1)N(C)CC2=CC=CC=C2)C(=O)O |
| InChIKey | LCRBXLRBWVMMRF-UHFFFAOYSA-N |
The pyridine ring’s 3-carboxylic acid group enhances solubility in polar solvents, while the benzyl(methyl)amino substituent introduces steric bulk, influencing its reactivity and interaction with biological targets .
Spectral and Physical Data
Synthesis and Manufacturing
Synthetic Pathways
While no direct synthesis protocols for 6-(benzyl(methyl)amino)-2-methylnicotinic acid are disclosed in the reviewed literature, analogous nicotinic acid derivatives are typically synthesized through:
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Nucleophilic substitution of halogenated pyridines with benzyl(methyl)amine .
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Catalytic amination of pre-functionalized pyridine carboxylates .
For example, 2-amino-6-methylnicotinic acid—a structurally related compound—is produced via ammonolysis of 2-chloro-3-cyano-6-methylpyridine followed by alkaline hydrolysis . Adapting such methods could involve introducing the benzyl(methyl)amino group at the 6-position before or after carboxylation.
Purification and Characterization
High-performance liquid chromatography (HPLC) and recrystallization from ethanol-water mixtures are standard purification techniques for nicotinic acid derivatives . Nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy confirm structural integrity, with expected signals for aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.1–2.5 ppm), and carboxylic acid carbonyls (1700–1720 cm⁻¹) .
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